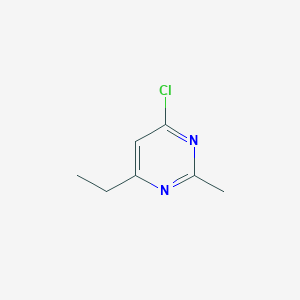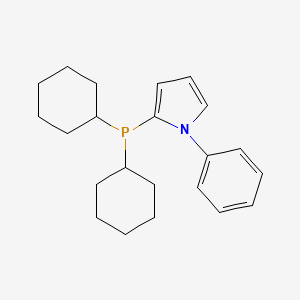
4-クロロ-6-エチル-2-メチルピリミジン
概要
説明
4-Chloro-6-ethyl-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring.
科学的研究の応用
4-Chloro-6-ethyl-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine typically involves the chlorination of 6-ethyl-2-methylpyrimidine. One common method includes the reaction of 6-ethyl-2-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
6-Ethyl-2-methylpyrimidine+SOCl2→4-Chloro-6-ethyl-2-methylpyrimidine+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-ethyl-2-methylpyrimidine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety .
化学反応の分析
Types of Reactions
4-Chloro-6-ethyl-2-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group at the 6th position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted pyrimidine derivatives.
Oxidation: Formation of 6-ethyl-2-methylpyrimidine-4-carboxylic acid.
Reduction: Formation of 4-chloro-6-ethyl-2-methyl-1,2-dihydropyrimidine.
作用機序
The mechanism of action of 4-Chloro-6-ethyl-2-methylpyrimidine is primarily based on its ability to interact with nucleophiles and electrophiles. The chlorine atom at the 4th position is highly reactive, making it a suitable site for nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the pyrimidine ring. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its biological activity .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(1-ethylpropoxy)-6-methylnicotinic acid
- 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine
- 4-Chloro-6-ethoxy-2-methylquinoline
- 4-Chloro-2-methyl-6-trifluoromethylquinoline
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 6-Chloro-2-ethyl-3-methylpyridine
- 2-(4-Chlorophenyl)-6-ethylindolizine
- Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate .
Uniqueness
4-Chloro-6-ethyl-2-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of both an ethyl and a methyl group on the pyrimidine ring, along with a chlorine atom, makes it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions efficiently is particularly noteworthy, making it a valuable compound in synthetic organic chemistry .
特性
IUPAC Name |
4-chloro-6-ethyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRFVVPNKXQKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522505 | |
| Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89966-72-3 | |
| Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















